1-methyl-2-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Triazolopyrimidines have also attracted growing interest due to their important pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, antifungal properties, and their potency in macrophage activation .
Scientific Research Applications
Synthesis Techniques and Derivatives
Convenient Synthesis Methods
A study highlights convenient synthesis methods for thiazolo and triazolo pyrimidines, along with pyrimido triazine derivatives, showcasing chemical routes and spectral studies to prove the structures of newly synthesized compounds (Haiza et al., 2000).
Cardiovascular Applications
Another research outlines the synthesis and coronary vasodilating and antihypertensive activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, indicating their potential as cardiovascular agents (Sato et al., 1980).
Antimicrobial Evaluation
The synthesis and antimicrobial evaluation of new thienopyrimidine derivatives have been documented, highlighting their pronounced antimicrobial activity and showcasing a one-step process for annelation (Bhuiyan et al., 2006).
Microwave-Assisted Synthesis
Research on the microwave-assisted synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines reports valuable biological activities of these compounds, offering higher yields in shorter times compared to conventional methods (Youssef et al., 2012).
Biological Activities and Molecular Docking
Antiproliferative Activity
A study prepared a library of triazolo[4,3-b]pyridazin-6-yloxy derivatives, evaluating their antiproliferative activity against endothelial and tumor cells, showing a shift in biological activity from thrombin inhibitory to cell proliferation inhibitory (Ilić et al., 2011).
Antibacterial Activity
The synthesis of new pyrrolidinone derivatives bearing various moieties and their testing for antibacterial activity against multiple bacteria strains have been explored, revealing compounds with excellent antibacterial activity (Balandis et al., 2019).
Properties
IUPAC Name |
1-methyl-2-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S/c1-22-8-2-4-11(17(22)25)16(24)18-10-15-20-19-14-7-6-12(21-23(14)15)13-5-3-9-26-13/h2-9H,10H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLDOVAZWXQYKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.